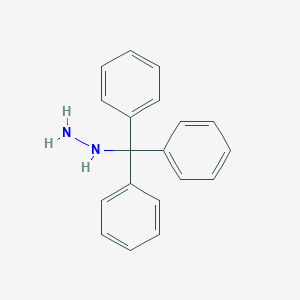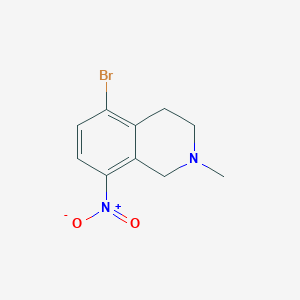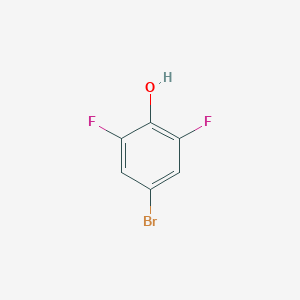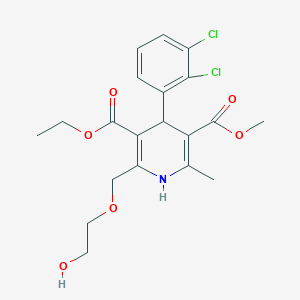
Dehmd
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dehmd is a synthetic compound that has been studied extensively in scientific research. It is a potent and selective inhibitor of a specific enzyme, which makes it useful in a variety of applications.
Mécanisme D'action
Dehmd inhibits the target enzyme by binding to a specific site on the enzyme. This binding prevents the enzyme from carrying out its normal function, leading to a decrease in the activity of the enzyme. The exact mechanism of action of Dehmd is still being studied, but it is believed to involve a conformational change in the enzyme that prevents it from binding to its substrate.
Biochemical and Physiological Effects:
Dehmd has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that Dehmd inhibits the activity of the target enzyme, leading to a decrease in DNA replication and transcription. In vivo studies have shown that Dehmd can inhibit tumor growth in mice, suggesting that it may have potential as an anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
Dehmd has several advantages for use in lab experiments. It is a potent and selective inhibitor of a specific enzyme, making it a useful tool for studying the role of this enzyme in various biological processes. However, Dehmd also has some limitations. It is a synthetic compound, which means that it may not accurately mimic the activity of the natural substrate of the target enzyme. Additionally, Dehmd may have off-target effects, which could complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on Dehmd. One area of research could be to further explore the mechanism of action of Dehmd and how it specifically inhibits the target enzyme. Another area of research could be to investigate the potential use of Dehmd as an anticancer agent. Additionally, researchers could investigate the use of Dehmd in combination with other drugs to enhance its efficacy. Finally, researchers could investigate the potential use of Dehmd in other biological processes beyond DNA replication and transcription.
Applications De Recherche Scientifique
Dehmd has been extensively studied in scientific research due to its potent inhibitory activity against a specific enzyme. This enzyme is involved in a variety of biological processes, including DNA replication, transcription, and repair. Dehmd has been shown to inhibit this enzyme in vitro and in vivo, making it a useful tool in studying the role of this enzyme in various biological processes.
Propriétés
Numéro CAS |
101411-53-4 |
|---|---|
Formule moléculaire |
C20H23Cl2NO6 |
Poids moléculaire |
444.3 g/mol |
Nom IUPAC |
3-O-ethyl 5-O-methyl 4-(2,3-dichlorophenyl)-2-(2-hydroxyethoxymethyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C20H23Cl2NO6/c1-4-29-20(26)17-14(10-28-9-8-24)23-11(2)15(19(25)27-3)16(17)12-6-5-7-13(21)18(12)22/h5-7,16,23-24H,4,8-10H2,1-3H3 |
Clé InChI |
MQOXLIXQAWLBOO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)COCCO |
SMILES canonique |
CCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)COCCO |
Synonymes |
4-(2,3-dichlorophenyl)-3-(ethoxycarbonyl)-2-((2-hydroxyethoxy)methyl)-5-(methoxycarbonyl)-6-methyl-1,4-dihydropyridine DEHMD |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



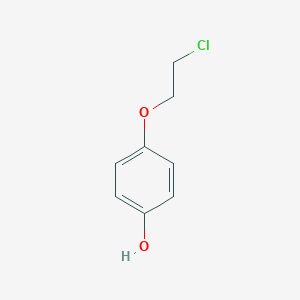
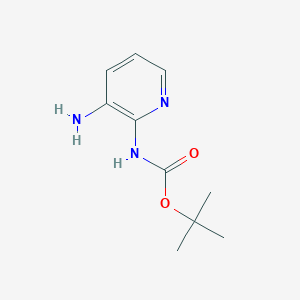

![1-[4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]-3-(propoxymethyl)phenyl]ethanone](/img/structure/B12399.png)
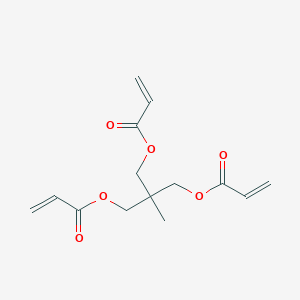
![[(5R,6S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] butanoate](/img/structure/B12405.png)
![2-[1-[(2S,3S,4S,6R)-6-[(3-Acetyl-3,5,10,12-tetrahydroxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-4-amino-2-methyloxan-3-yl]oxy-3-hydroxybutoxy]propanal](/img/structure/B12411.png)
